molecular formula C14H25N3O3 B12628572 Tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3.5]nonane-7-carboxylate

Tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B12628572
M. Wt: 283.37 g/mol
InChI Key: YREJSLIJOBPHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[35]nonane-7-carboxylate is a complex organic compound with the molecular formula C14H25N3O3 This compound is notable for its unique spirocyclic structure, which includes a tert-butyl ester group and an amino(hydroxyimino)methyl functional group

Preparation Methods

The synthesis of tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from simpler organic precursors. One common synthetic route involves the reaction of a spirocyclic ketone with tert-butyl carbamate and subsequent functionalization to introduce the amino(hydroxyimino)methyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino(hydroxyimino)methyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target proteins. This modulation can lead to various biological effects, including enzyme inhibition or activation, receptor agonism or antagonism, and changes in cellular signaling pathways .

Comparison with Similar Compounds

Tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3.5]nonane-7-carboxylate can be compared with other spirocyclic compounds, such as:

These comparisons highlight the uniqueness of tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3

Properties

Molecular Formula

C14H25N3O3

Molecular Weight

283.37 g/mol

IUPAC Name

tert-butyl 2-(N'-hydroxycarbamimidoyl)-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C14H25N3O3/c1-13(2,3)20-12(18)17-6-4-14(5-7-17)8-10(9-14)11(15)16-19/h10,19H,4-9H2,1-3H3,(H2,15,16)

InChI Key

YREJSLIJOBPHRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.